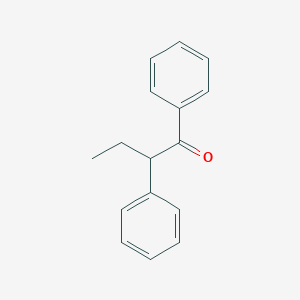
1,2-Diphenylbutan-1-one
Vue d'ensemble
Description
1,2-Diphenylbutan-1-one is a chemical compound that is part of a broader class of organic molecules characterized by the presence of a ketone functional group attached to a butane backbone with phenyl groups at the 1 and 2 positions. This structure is a key intermediate in the synthesis of various pharmaceuticals and organic compounds.
Synthesis Analysis
The synthesis of related compounds such as 1,4-diphenylbutane-1,4-dione has been achieved through asymmetric reduction using reducing agents like NaBH4, BH3·THF, and PhNEt2·BH3 in combination with chiral reagents. These procedures have been optimized to obtain high enantiomeric excess (ee) of the resulting diols, which are crucial intermediates for further chemical transformations .
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,4-diphenylbutane-1,4-diamine, has been studied using high-level DFT calculations, revealing that the meso form is stabilized by intramolecular hydrogen bonds compared to the chiral stereoisomers . Additionally, the crystal structure of 1,1-diphenylbutane-1,3-diol has been characterized, showing unique intramolecular hydrogen bonding among open-chain 1,3-diols .
Chemical Reactions Analysis
The chemical reactivity of compounds structurally similar to 1,2-Diphenylbutan-1-one has been explored in various contexts. For instance, the dehydration of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols leads to stereoselective olefin formation, which is relevant to the synthesis of the anti-cancer drug tamoxifen . Imines derived from 2,3-diphenylbutane-1,4-diamine have been synthesized and further transformed into bis-(1,3-dihydropyrrolone) derivatives using ruthenium catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of phenyl groups can significantly affect the compound's solubility, boiling point, and melting point. The diastereomeric forms of 1,4-diphenylbutane-1,4-diol have been resolved and purified using (S)-proline and boric acid to achieve high enantiomeric excess, which is indicative of their chiral nature and the potential for selective reactions .
Applications De Recherche Scientifique
Stereoisomer Resolution and Purification
1,2-Diphenylbutan-1-one derivatives have been studied for the resolution of stereoisomers. For instance, the resolution of 2,3-diphenylbutane-1,4-diol was achieved using (S)-proline and boric acid, resulting in highly enantiomerically enriched isomers (Periasamy, Rao, & Seenivasaperumal, 2001).
Synthesis of Tetra-Substituted Imidazoles
The compound (S)-3-Methyl-1, 1-diphenylbutane-1, 2-diamine, a related derivative, has been used as a mild and effective organocatalyst for the synthesis of 1, 2, 4, 5-tetra-substituted imidazoles, demonstrating high yield and environmental benignity (Rana, Rahman, Roy, & Roy, 2018).
Application in Drug Synthesis
A derivative of 1,2-Diphenylbutan-1-one, 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ol, was used in the synthesis of the anti-cancer drug tamoxifen. The process involved stereoselective dehydration reactions (Mccague, 1987).
As a Polymer Modifier
The compound 2,3-dimethyl-2,3-diphenylbutane, a structurally related molecule, serves as a free-radical initiator in polymer crosslinking and as a synergist in fireproofing agents for polyolefins. This usage aims to improve the fireproofing effect of polymers while minimizing its impact on polymer properties (Xiao-don, 1999).
Safety And Hazards
The safety data sheet for “1,2-Diphenylbutan-1-one” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
1,2-diphenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKJKVIZTFFFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305043, DTXSID10864670 | |
| Record name | 1,2-diphenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_36221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenylbutan-1-one | |
CAS RN |
16282-16-9 | |
| Record name | 16282-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-diphenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



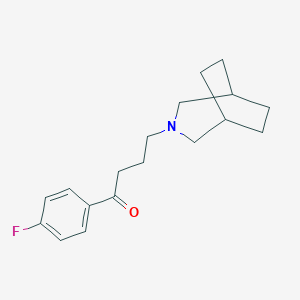
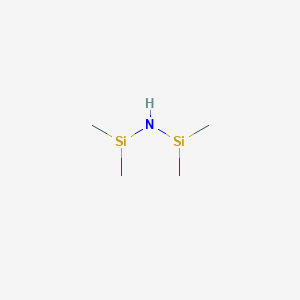

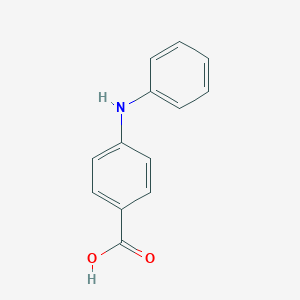
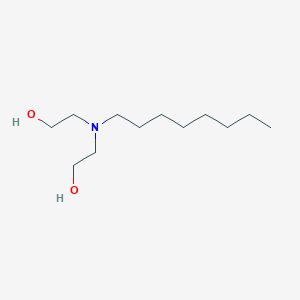
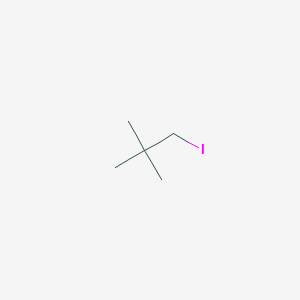
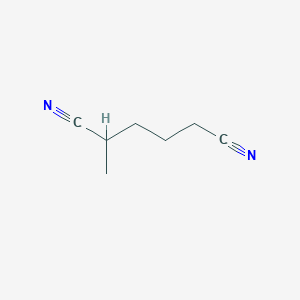
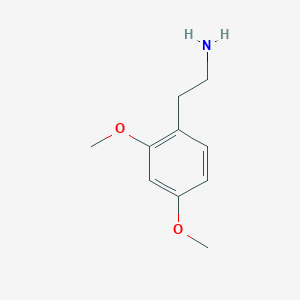
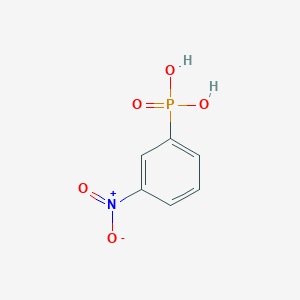
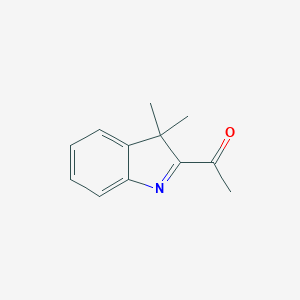
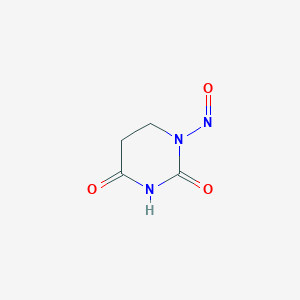
![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)
